Tert-butyl 2-cyclopentylacetate

Description

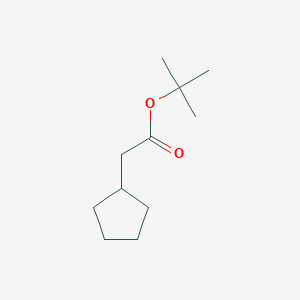

Tert-butyl 2-cyclopentylacetate is an ester derivative featuring a tert-butyl ester group and a cyclopentyl substituent. This compound is primarily utilized in research and development (R&D) settings, particularly in pharmaceutical synthesis and organic chemistry, where its steric bulk and stability make it a valuable intermediate.

Properties

CAS No. |

88931-75-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

tert-butyl 2-cyclopentylacetate |

InChI |

InChI=1S/C11H20O2/c1-11(2,3)13-10(12)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3 |

InChI Key |

KWOUWJQXSRDGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyclopentylacetate can be synthesized through the esterification reaction between tert-butyl alcohol and cyclopentylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. Flow microreactors are often employed to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclopentylacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tert-butyl alcohol and cyclopentylacetic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Hydrolysis: tert-Butyl alcohol and cyclopentylacetic acid.

Transesterification: A different ester and alcohol.

Reduction: Cyclopentylmethanol and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-cyclopentylacetate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential effects on biological systems, particularly in studies related to fragrance compounds.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Tert-butyl 2-cyclopentylacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares tert-butyl 2-cyclopentylacetate with analogous tert-butyl esters, highlighting differences in substituents, molecular weight, and functional groups:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound provides steric hindrance and lipophilicity, which can influence solubility and reactivity compared to aromatic (phenyl) or halogenated (bromomethyl) analogs .

- Molecular Weight : Halogenated derivatives (e.g., bromomethyl-substituted) exhibit higher molecular weights due to bromine’s atomic mass, impacting their mobility in synthetic workflows .

Reaction Conditions :

- Direct esterification (e.g., phenylacetate synthesis) occurs at room temperature over 8 hours , while multi-step syntheses (e.g., aminomethyl derivatives) require specialized reagents like LAH and controlled purification steps .

Recommendations :

- Use nitrile or butyl gloves, eye protection, and respiratory controls when handling tert-butyl esters, especially in uncharacterized forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.